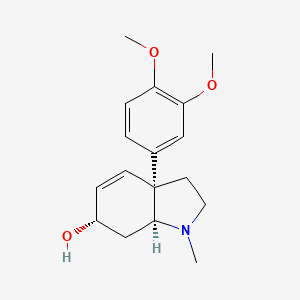
Mesembrenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesembrenol is an alkaloid found in the plant species Sceletium tortuosum, which is indigenous to South Africa. This compound, along with other alkaloids such as mesembrine and mesembrenone, contributes to the psychoactive properties of the plant. Sceletium tortuosum has been traditionally used for its mood-enhancing and stress-relieving effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mesembrenol can be synthesized through various chemical routes. One common method involves the extraction of alkaloids from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to continuous extraction with a suitable solvent, such as methanol or ethanol, to isolate the alkaloids. The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Sceletium tortuosum. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes to isolate this compound and other alkaloids. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mesembrenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesembrenone.
Reduction: Reduction of mesembrenone can yield this compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Mesembrenone
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Mesembrenol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related alkaloids.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its mood-enhancing and anxiolytic properties. It is being explored as a potential treatment for anxiety and depression.
Mécanisme D'action
Mesembrenol exerts its effects primarily through the inhibition of serotonin reuptake and phosphodiesterase 4 (PDE4) inhibition. By blocking the reuptake of serotonin, this compound increases the availability of this neurotransmitter in the synaptic cleft, enhancing mood and reducing anxiety. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which further contributes to its anxiolytic and antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mesembrine
- Mesembrenone
- Mesembranol
- Tortuosamine
Uniqueness
Mesembrenol is unique in its dual mechanism of action, combining serotonin reuptake inhibition with PDE4 inhibition. This dual action is believed to offer synergistic therapeutic benefits, making this compound a promising candidate for the treatment of mood disorders. Compared to mesembrine and mesembrenone, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(3aR,6S,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1 |
Clé InChI |
PQBHZMSTECYZLH-COXVUDFISA-N |
SMILES isomérique |
CN1CC[C@]2([C@@H]1C[C@@H](C=C2)O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)
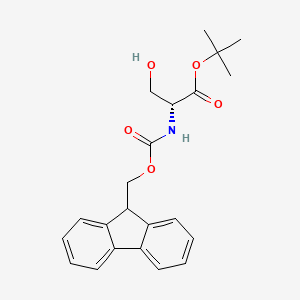

![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
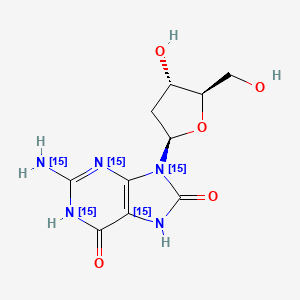
![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
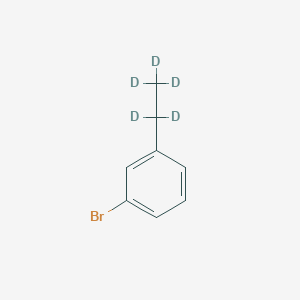
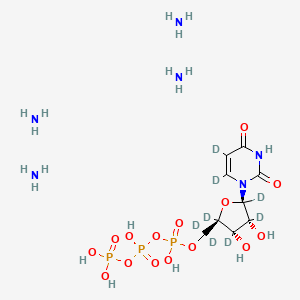
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
